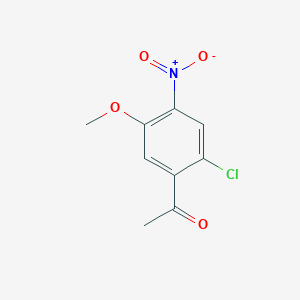![molecular formula C13H10F3NO B11749235 {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 1349718-78-0](/img/structure/B11749235.png)
{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is an organic compound with the chemical formula C13H10F3NO. It is a derivative of pyridine and contains a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is often used as an intermediate in organic synthesis and has various applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol typically involves the reaction of 3-(trifluoromethyl)pyridine with benzyl alcohol under acidic or Lewis acid catalysis conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry
In chemistry, {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development .
Industry
Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: A precursor in the synthesis of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol.
2-(Trifluoromethyl)benzyl alcohol: Another compound with similar reactivity and applications.
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in its position on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
CAS No. |
1349718-78-0 |
|---|---|
Molecular Formula |
C13H10F3NO |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2 |
InChI Key |
BWTRIPRYSQLBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749155.png)
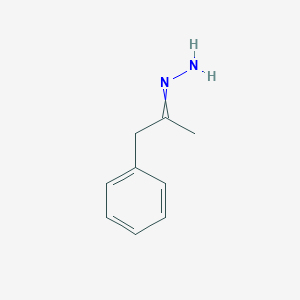
![1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11749163.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11749168.png)
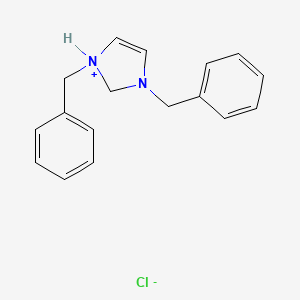
![[(R)-amino(phenyl)methyl]phosphonic acid](/img/structure/B11749176.png)
amine](/img/structure/B11749188.png)
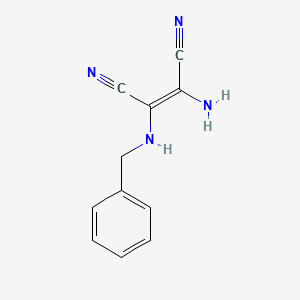
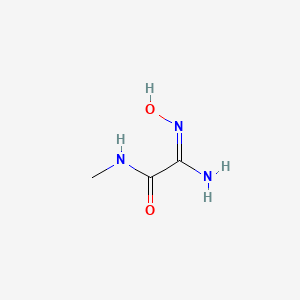
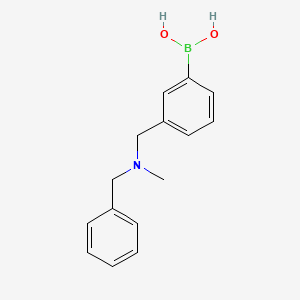
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11749230.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749236.png)
![2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11749237.png)
